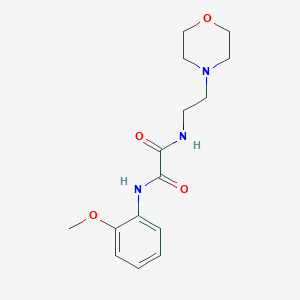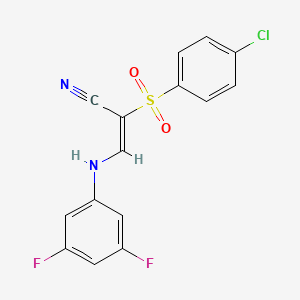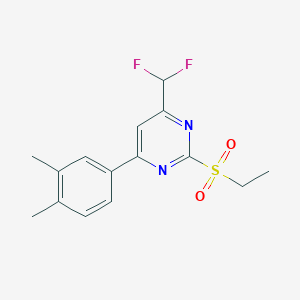![molecular formula C19H13FN4O2S3 B2726766 N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021251-63-7](/img/no-structure.png)
N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13FN4O2S3 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioligand Imaging
Radiosynthesis of compounds similar to N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide has been explored for imaging the translocator protein (18 kDa) with PET. This application is significant in neurological and oncological research, providing a method for in vivo imaging using positron emission tomography (Dollé et al., 2008).
Antitumor Activity
Studies have shown that derivatives of thiazolo[4,5-d]pyrimidine, a structural component of the compound , demonstrate potent anticancer activity against various human cancer cell lines. This suggests a potential application in developing novel anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial Agents
Compounds with a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, related to N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide, have been investigated as antimicrobial agents. They display high affinity and selectivity, indicating their potential use in treating infections (Kumar et al., 2011).
Herbicidal Activities
Research on novel fluorine-containing thiazolo[4,5-d]pyrimidin-7(6H)-ones, similar in structure to the compound in focus, has demonstrated significant herbicidal activities. This suggests its potential use in agricultural applications to control weed growth (Liang et al., 2007).
Antimicrobial Evaluation in Innovative Heterocycles
Thienopyrimidine linked rhodanine derivatives, structurally related to the compound , have been prepared and evaluated for antimicrobial activity. This research indicates potential applications in the development of new antimicrobial agents (Kerru et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride to form N-(4-fluorophenyl)-2-chloroacetamide. This intermediate is then reacted with 2-mercapto-3-phenyl-4(3H)-quinazolinone to form N-(4-fluorophenyl)-2-((3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)thio)acetamide. Finally, this compound is reacted with 2-mercapto-3-phenyl-4(3H)-quinazolinone and triethylamine to form the target compound.", "Starting Materials": [ "4-fluoroaniline", "2-chloroacetyl chloride", "2-mercapto-3-phenyl-4(3H)-quinazolinone", "triethylamine" ], "Reaction": [ "Step 1: Reaction of 4-fluoroaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-fluorophenyl)-2-chloroacetamide.", "Step 2: Reaction of N-(4-fluorophenyl)-2-chloroacetamide with 2-mercapto-3-phenyl-4(3H)-quinazolinone in the presence of a base such as triethylamine to form N-(4-fluorophenyl)-2-((3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)thio)acetamide.", "Step 3: Reaction of N-(4-fluorophenyl)-2-((3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)thio)acetamide with 2-mercapto-3-phenyl-4(3H)-quinazolinone and triethylamine to form N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
Numéro CAS |
1021251-63-7 |
Nom du produit |
N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |
Formule moléculaire |
C19H13FN4O2S3 |
Poids moléculaire |
444.52 |
Nom IUPAC |
N-(4-fluorophenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H13FN4O2S3/c20-11-6-8-12(9-7-11)21-14(25)10-28-18-22-16-15(17(26)23-18)29-19(27)24(16)13-4-2-1-3-5-13/h1-9H,10H2,(H,21,25)(H,22,23,26) |
Clé InChI |
UODBTXDBTQTRPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F)SC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2726684.png)


![N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2726689.png)


![(E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2726694.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2726696.png)
![6-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2726697.png)


![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2726704.png)